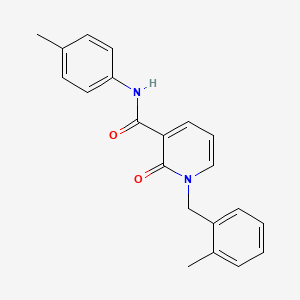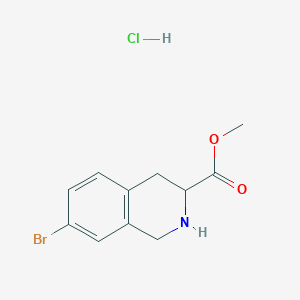
7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride is a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 . This indicates that the compound has a chiral center at the 3-position of the tetrahydroisoquinoline ring . Physical and Chemical Properties Analysis
The physical form of this compound is a white solid . The empirical formula isC11H13BrClNO2 , and the molecular weight is 306.59 . The compound has a chiral center, as indicated by the InChI code .
Scientific Research Applications
Chemical Derivatives and Characterization
- A study by Jansa, Macháček, and Bertolasi (2006) explored various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including its hydrochloride of methyl ester. They fully characterized these substances using elemental analyses, NMR spectra, and optical rotation, providing insights into the chemical properties and potential applications of these compounds Jansa, Macháček, & Bertolasi, 2006.
Synthesis and Potential Applications
- The synthesis of methylenedioxy-bearing 1-aryl-3-carboxylisoquinolines was described by Janin, Decaudin, Monneret, and Poupon (2004). They developed original approaches for preparing these compounds, which are related to peripheral benzodiazepine receptor ligands and potential antitumor agents Janin, Decaudin, Monneret, & Poupon, 2004.
Photolabile Protecting Group for Carboxylic Acids
- Fedoryak and Dore (2002) synthesized a new photolabile protecting group based on brominated hydroxyquinoline, which showed greater efficiency and sensitivity for multiphoton-induced photolysis. This advancement is significant for applications in vivo, particularly in the field of biological messengers Fedoryak & Dore, 2002.
Mass Spectrometry Studies for Drug Candidates
- Thevis, Kohler, Schlörer, and Schänzer (2008) conducted mass spectrometric studies on bisubstituted isoquinolines, which have potential as prolylhydroxylase inhibitor drug candidates. They observed favored gas-phase formations of carboxylic acids, providing valuable insights for characterizing structurally related compounds or metabolic products in clinical and forensic analysis Thevis, Kohler, Schlörer, & Schänzer, 2008.
Synthesis of Chiral Tricyclic Alkaloids
- Muroni, Mucedda, and Saba (2009) reported concise syntheses of novel chiral tricyclic alkaloids, starting from (S)-1,2,3,4-tetrahydroisoquinoline carboxylic acid methyl ester. They utilized cascade spiro-to fused and RCM protocols, highlighting the compound's versatility in synthesizing complex molecular structures Muroni, Mucedda, & Saba, 2009.
Safety and Hazards
Properties
IUPAC Name |
methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKVSEPAXZUMQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

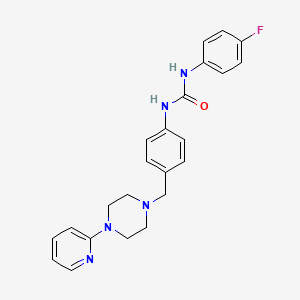
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2409106.png)
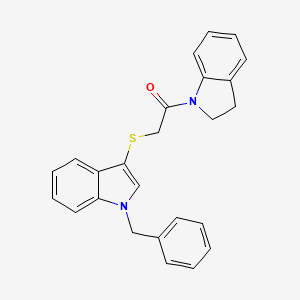
![N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2409108.png)
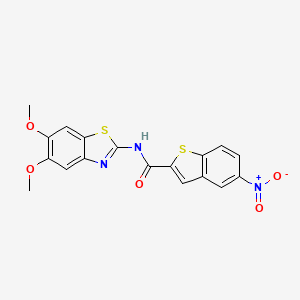
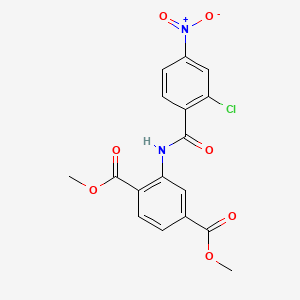
![6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2409111.png)
![N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2409117.png)
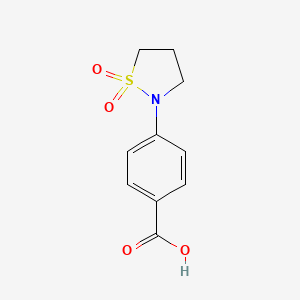


![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2409122.png)
